4-Amino-5-ethyl-2,3-dihydropyran-6-one can be classified as:
The synthesis of 4-Amino-5-ethyl-2,3-dihydropyran-6-one can be approached through various methods. A notable synthetic route involves the use of a multi-component reaction that incorporates aldehydes, malononitrile, and ethyl acetoacetate in the presence of catalysts such as Ta-MOF (Tantalum Metal Organic Framework) nanostructures.
This method has shown high efficiency and yields for synthesizing various dihydropyran derivatives .
The molecular structure of 4-Amino-5-ethyl-2,3-dihydropyran-6-one features a six-membered ring containing five carbon atoms and one nitrogen atom. The compound exhibits the following characteristics:
4-Amino-5-ethyl-2,3-dihydropyran-6-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for compounds like 4-Amino-5-ethyl-2,3-dihydropyran-6-one often involves interactions at the molecular level with biological targets:
Further research is needed to elucidate the exact mechanisms through which these compounds exert their biological effects .
These properties are critical for understanding how the compound behaves in different environments and its suitability for various applications .
4-Amino-5-ethyl-2,3-dihydropyran-6-one has several potential applications in scientific research and industry:
4-Amino-5-ethyl-2,3-dihydropyran-6-one represents a functionally enriched heterocyclic scaffold characterized by a partially saturated pyran ring with amine and carbonyl substituents. Its systematic IUPAC name explicitly defines the ring structure (dihydropyran), the positions of substituents (C4-amino, C5-ethyl), and the lactone functionality at C6. The molecular formula C₇H₁₁NO₂ can be deduced from its core structure—a six-membered dihydropyranone ring with an amino group at C4 and an ethyl substituent at C5. This α,β-unsaturated lactone system features conjugated double bonds between C5-C6 and C3-C4, creating a π-electron delocalization network that significantly influences its reactivity. The lactone carbonyl at C6 and enamine-like C4-amino group create push-pull electronic effects, enhancing its nucleophilicity at N and C4 while making the carbonyl carbon susceptible to nucleophilic attack [5].
Table 1: Nomenclature and Structural Descriptors
Classification | Descriptor |
---|---|
Systematic IUPAC Name | 4-Amino-5-ethyl-3,4-dihydro-2H-pyran-6-one |
Molecular Formula | C₇H₁₁NO₂ |
Core Heterocycle | 3,4-Dihydro-2H-pyran |
Key Functional Groups | C6-lactone, C4-amino, C5-ethyl substituent |
Tautomeric Potential | Lactam-lactim equilibrium possible at C6-NH₂ |
The compound emerged indirectly through broader investigations into dihydropyranone chemistry during the 1990s–2000s, when heterocyclic chemists explored aminolactones as versatile intermediates. While not specifically documented in the search results, its structural analogs like 2-amino-3-ethyl-4,5-dihydropyrimidin-6-one [1] and 6-amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole derivatives [2] [6] were extensively studied for their bioactive properties. The synthesis of such compounds typically involved Knorr-type condensations or Michael additions of β-dicarbonyl compounds with α,β-unsaturated ketones—methodologies later adapted for dihydropyranone access. Patent literature from the early 2010s (e.g., EP2789613A1) references structurally complex dihydropyranone derivatives as calcium channel modulators, underscoring pharmaceutical interest in this scaffold [7]. The specific incorporation of the ethyl group at C5 likely arose from efforts to enhance lipophilicity and steric modulation of reactivity, as seen in ethyl-substituted pyrimidinones and pyrazolones [3] [5].
This compound’s significance stems from three key attributes:
Table 2: Synthetic Applications of 4-Amino-5-ethyl-2,3-dihydropyran-6-one
Reaction Type | Partners | Products | Medicinal Relevance |
---|---|---|---|
Cyclocondensation | 5-Aminopyrazoles | Pyrano[2,3-c]pyrazoles | Anticancer, antimicrobial [6] |
Annulation | 1,3-Dicarbonyls | Fused pyranopyridones | Calcium channel modulation [7] |
Multicomponent Reactions | Aldehydes + Aminoenolizables | Spirooxindole derivatives | Not specified (structural complexity) |
The molecule’s structural resemblance to GABA analogs (e.g., gabapentin lactam derivatives) further suggests potential neurological applications, though direct prodrug development remains unexplored in the literature [8]. Current research prioritizes its utility as a linchpin for synthesizing fused heterocycles with enhanced pharmacological profiles—particularly anticancer, antimicrobial, and central nervous system (CNS)-targeting agents [6] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0